L-Glutamic acid, L-alanyl-L-alanyl-

Description

Contemporary Significance of Oligopeptides in Biochemical Investigations

Oligopeptides, typically comprising two to twenty amino acid residues, are of profound interest in modern biochemical research. Their relatively small size allows for precise chemical synthesis and modification, facilitating the development of probes to study protein-protein interactions, enzyme mechanisms, and receptor binding. Furthermore, certain oligopeptides exhibit inherent biological activities, serving as hormones, neurotransmitters, and signaling molecules. The study of specific oligopeptide sequences provides a window into understanding the fundamental principles of molecular recognition and biological function.

Categorization of Peptide Classes and Their Multifaceted Academic Relevance

Peptides are broadly classified based on the number of constituent amino acid residues. Dipeptides, tripeptides, and larger oligopeptides are all subjects of intense academic scrutiny. Functionally, they can be categorized as, for example, neuropeptides, peptide hormones, or antimicrobial peptides. A significant area of research focuses on γ-glutamyl peptides, which are characterized by a unique peptide bond involving the gamma-carboxyl group of a glutamic acid residue. researchgate.netnih.gov This structural feature can confer resistance to degradation by some peptidases, enhancing their stability in biological systems. nih.gov These peptides are found in various natural sources and are known to contribute to the "kokumi" taste sensation, described as richness and mouthfulness in food. researchgate.net

Structural and Functional Context of L-Glutamic acid, L-alanyl-L-alanyl- within the Landscape of Tripeptide Chemistry

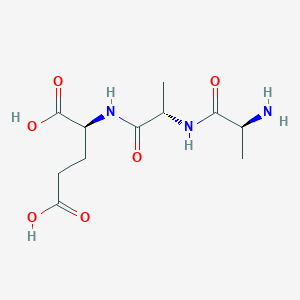

The tripeptide L-Glutamic acid, L-alanyl-L-alanyl- is composed of one L-glutamic acid residue and two L-alanine residues. Its structure, with the potential for a γ-glutamyl linkage, places it within the intriguing class of γ-glutamyl tripeptides. While specific research on this exact tripeptide is limited, its structural components and similarity to other known bioactive peptides allow for an informed discussion of its potential context and function.

Functionally, γ-glutamyl peptides are known to act as allosteric modulators of the calcium-sensing receptor (CaSR), a key player in various physiological processes. acs.org For instance, the dipeptide γ-L-Glutamyl-L-alanine has been shown to be a positive modulator of CaSR function. Given this precedent, it is plausible that L-Glutamic acid, L-alanyl-L-alanyl- could exhibit similar activity. Furthermore, the study of γ-glutamyl tripeptides like γ-Glu-Val-Gly in organisms such as Saccharomyces cerevisiae has revealed their natural occurrence and involvement in cellular metabolism, suggesting that other γ-glutamyl tripeptides may also have undiscovered biological roles. nih.gov

Data Tables

Table 1: Physicochemical Properties of L-Glutamic Acid

| Property | Value | Reference |

| Molecular Formula | C5H9NO4 | biolyphar.com |

| Systematic Name | (2S)-2-aminopentanedioic acid | nih.gov |

| Molecular Weight | 147.13 g/mol | nih.gov |

| Appearance | White, odorless, crystalline solid | biolyphar.com |

| Melting Point | ~200-220 °C | biolyphar.com |

| Solubility in Water | Highly soluble | biolyphar.com |

| pKa Values | pKa1: ~2.19, pKa2: ~4.25, pKa3: ~9.67 | biolyphar.comnih.gov |

| Isoelectric Point (pI) | ~3.2 | chemicalbook.com |

| Optical Rotation | +37 to +38.9 (25 °C) | chemicalbook.com |

Table 2: Physicochemical Properties of L-Alanine

| Property | Value | Reference |

| Molecular Formula | C3H7NO2 | nih.gov |

| Systematic Name | (2S)-2-aminopropanoic acid | wikipedia.org |

| Molecular Weight | 89.09 g/mol | nih.gov |

| Appearance | White crystalline powder | chemicalbook.com |

| Melting Point | 314.5 °C | jk-sci.com |

| Solubility in Water | 164,000 mg/L (at 25 °C) | nih.gov |

| pKa Values | pKa1: 2.34, pKa2: 9.69 | jk-sci.com |

| Isoelectric Point (pI) | 6.00 | |

| Optical Rotation | +14.5° (c=10, 6N HCl) | jk-sci.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

398149-00-3 |

|---|---|

Molecular Formula |

C11H19N3O6 |

Molecular Weight |

289.29 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C11H19N3O6/c1-5(12)9(17)13-6(2)10(18)14-7(11(19)20)3-4-8(15)16/h5-7H,3-4,12H2,1-2H3,(H,13,17)(H,14,18)(H,15,16)(H,19,20)/t5-,6-,7-/m0/s1 |

InChI Key |

YLTKNGYYPIWKHZ-ACZMJKKPSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)N |

Origin of Product |

United States |

Advanced Analytical Characterization of L Glutamic Acid, L Alanyl L Alanyl

High-Resolution Mass Spectrometry for Molecular and Primary Structural Elucidation

High-resolution mass spectrometry (HRMS) offers exceptional accuracy in mass measurement, enabling the determination of a compound's elemental composition and the differentiation between molecules with very similar masses.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like peptides. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with one or more charges. For L-alanyl-L-alanyl-L-glutamic acid, ESI-MS typically produces a prominent singly protonated molecular ion ([M+H]⁺), as well as adducts with sodium ([M+Na]⁺) or other cations present in the sample matrix. The high sensitivity of mass spectrometry makes it a superior method for detection. nih.gov It is important to note that in-source cyclization of glutamine and glutamic acid to pyroglutamic acid can be an artifact in ESI-MS, which can be addressed by chromatographic separation and optimized instrument parameters. nih.gov

Table 1: Theoretical m/z values for L-alanyl-L-alanyl-L-glutamic acid in ESI-MS

| Ion Species | Charge (z) | Theoretical Monoisotopic m/z |

|---|---|---|

| [M+H]⁺ | +1 | 318.1401 |

| [M+Na]⁺ | +1 | 340.1220 |

| [M+K]⁺ | +1 | 356.0960 |

| [M+2H]²⁺ | +2 | 159.5744 |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique commonly used for peptide and protein analysis. nih.gov In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs at the laser wavelength. apmaldi.com Pulsed laser irradiation of the matrix crystals leads to the desorption and ionization of the analyte molecules, primarily as singly charged ions. researchgate.net For L-alanyl-L-alanyl-L-glutamic acid, common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) are suitable. nih.gov MALDI-MS is known for its high throughput and tolerance to some sample impurities. researchgate.net However, matrix-related signals can interfere with the detection of low-mass analytes. nih.gov

Table 2: MALDI-MS Analysis of L-alanyl-L-alanyl-L-glutamic acid

| Parameter | Description |

|---|---|

| Typical Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) |

| Expected Primary Ion | [M+H]⁺ |

| Expected m/z | 318.14 |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Ultra-High Resolution

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) provides the highest mass resolution and accuracy among all mass spectrometry techniques. psu.edu In FT-ICR MS, ions are trapped in a strong magnetic field where they orbit at a frequency characteristic of their mass-to-charge ratio. The image current produced by these orbiting ions is detected and converted into a mass spectrum via a Fourier transform. The ultra-high resolution of FT-ICR MS allows for the unambiguous determination of the elemental composition of L-alanyl-L-alanyl-L-glutamic acid from its exact mass.

Table 3: High-Resolution Mass Data for L-alanyl-L-alanyl-L-glutamic acid ([M+H]⁺)

| Parameter | Value |

|---|---|

| Elemental Formula | C₁₁H₂₀N₃O₆ |

| Theoretical Exact Mass | 318.1347 |

| Typical Measured Mass (FT-ICR MS) | 318.1345 ± 0.0001 |

| Mass Accuracy | < 1 ppm |

Tandem Mass Spectrometry (MS/MS) for De Novo Sequencing and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the primary structure of peptides. youtube.com In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of L-alanyl-L-alanyl-L-glutamic acid) is selected in the first stage of mass analysis, fragmented, and the resulting product ions are analyzed in a second stage. youtube.com The fragmentation pattern provides information about the amino acid sequence.

Collision-Induced Dissociation (CID) is the most common fragmentation method used in tandem mass spectrometry. nih.gov In CID, the selected precursor ions are accelerated and collided with a neutral gas, leading to an increase in their internal energy and subsequent fragmentation. nih.gov For peptides, the most common fragmentation occurs along the peptide backbone, resulting in the formation of b- and y-type ions. nih.gov The fragmentation of L-alanyl-L-alanyl-L-glutamic acid in CID would produce a characteristic set of b- and y-ions, allowing for the confirmation of its amino acid sequence. Cleavage C-terminal to acidic residues like glutamic acid is often observed. nih.gov

Table 4: Predicted CID Fragmentation of L-alanyl-L-alanyl-L-glutamic acid ([M+H]⁺)

| b-ion | m/z | y-ion | m/z |

|---|---|---|---|

| b₁ (Ala) | 72.04 | y₁ (Glu) | 148.06 |

| b₂ (Ala-Ala) | 143.08 | y₂ (Ala-Glu) | 219.10 |

Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are non-ergodic fragmentation techniques that are particularly useful for preserving labile post-translational modifications. nih.govwikipedia.org In ECD, multiply charged precursor ions capture low-energy electrons, leading to fragmentation. msvision.com ETD is a similar technique that involves ion-ion reactions. nih.gov Both ECD and ETD induce cleavage of the N-Cα bond in the peptide backbone, generating c- and z-type fragment ions. wikipedia.org This provides complementary information to CID and is especially valuable for larger peptides. msvision.com For a tripeptide like L-alanyl-L-alanyl-L-glutamic acid, ECD/ETD would require the formation of a multiply charged precursor ion (e.g., [M+2H]²⁺).

Table 5: Predicted ECD/ETD Fragmentation of L-alanyl-L-alanyl-L-glutamic acid ([M+2H]²⁺)

| c-ion | m/z | z-ion | m/z |

|---|---|---|---|

| c₁ (Ala) | 89.07 | z₁ (Glu) | 131.06 |

| c₂ (Ala-Ala) | 160.11 | z₂ (Ala-Glu) | 202.09 |

Peptide Mass Fingerprinting (PMF) for Identity Confirmation

While Peptide Mass Fingerprinting (PMF) is traditionally employed for the identification of large proteins by analyzing the mass of peptides resulting from enzymatic digestion, the principles of mass spectrometry are fundamental to confirming the identity of a small, synthesized peptide like L-Alanyl-L-Alanyl-L-Glutamic acid. For a peptide of this size, identity confirmation is more directly achieved through high-resolution accurate mass measurement and tandem mass spectrometry (MS/MS) for sequencing, rather than a classic PMF workflow that matches multiple peptide masses to a protein database. researchgate.netnih.gov

The process involves determining the monoisotopic mass of the intact tripeptide with high accuracy using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) mass analyzer. The empirical formula for L-Alanyl-L-Alanyl-L-Glutamic acid is C11H19N3O6, with a calculated monoisotopic mass of 289.1274 Da. An experimental measurement closely matching this theoretical mass provides strong evidence for the peptide's identity.

Further confirmation is achieved through tandem mass spectrometry (MS/MS). In this process, the isolated parent ion (m/z 290.13, [M+H]+) is fragmented, and the masses of the resulting fragment ions are measured. Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) typically cleaves the peptide bonds, generating a series of b- and y-ions. The predictable mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing for the direct sequencing of the peptide and unambiguous confirmation of its structure as Ala-Ala-Glu.

Table 1: Predicted MS/MS Fragmentation Ions for L-Alanyl-L-Alanyl-L-Glutamic acid ([M+H]+)

| Ion Type | Sequence Fragment | Calculated m/z |

| b1 | A | 72.04 |

| b2 | AA | 143.08 |

| y1 | E | 148.06 |

| y2 | AE | 219.10 |

Definitive Identification and Localization of Post-Translational Modifications and Chemical Alterations

Mass spectrometry is a critical tool for identifying and localizing post-translational modifications (PTMs) or other chemical alterations on L-Alanyl-L-Alanyl-L-Glutamic acid. nih.govyoutube.com Such modifications can occur during synthesis, storage, or biological processing and can significantly alter the peptide's function. The identification process relies on detecting specific mass shifts from the unmodified peptide. nih.gov

Common potential modifications for the constituent amino acids include:

Acetylation: The addition of an acetyl group (+42.01 Da), typically at the N-terminus or on a lysine (B10760008) side chain (not present in this peptide). cellsignal.com

Phosphorylation: The addition of a phosphate (B84403) group (+79.97 Da) to the hydroxyl group of serine, threonine, or tyrosine, or potentially to the carboxyl group of glutamic acid. cellsignal.com

Deamidation: The conversion of glutamine to glutamic acid, resulting in a mass increase of approximately 0.98 Da. While this peptide contains glutamic acid, not glutamine, this is a common modification in other peptides.

Isopeptide bond formation: Glutamic acid's side-chain carboxyl group can form an isopeptide bond with a lysine residue, a modification detectable by specific MS fragmentation patterns. nih.gov

High-resolution mass spectrometry can detect these small mass changes. Once a modified peptide is detected, MS/MS fragmentation is used to pinpoint the exact location of the modification. The fragmentation pattern will show a mass shift on the specific b- or y-ion series containing the modified residue, thus providing definitive localization. For instance, phosphorylation on the C-terminal glutamic acid would result in a +79.97 Da shift on all y-ions but not on the b-ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

NMR spectroscopy is a powerful, non-invasive technique for the atomic-level structural and dynamic characterization of peptides in solution. mdpi.com It provides detailed information on the peptide's three-dimensional structure, conformational flexibility, and interactions with other molecules. nih.govnih.gov

One-Dimensional NMR (1H, 13C, 15N) for Structural Confirmation

One-dimensional (1D) NMR spectra provide the initial, fundamental data for structural confirmation. The 1H NMR spectrum reveals the chemical environment of each proton, while the 13C and 15N spectra (often acquired through more sensitive 2D heteronuclear experiments) provide information on the carbon and nitrogen backbone and side chains. creative-biostructure.com The specific chemical shifts are highly sensitive to the local structure and conformation. For a tripeptide like Ala-Ala-Glu, the 1D 1H spectrum would show distinct signals for the amide (NH), alpha-protons (CαH), and side-chain protons of each residue. The dispersion of these signals, particularly in the amide region, can give initial insights into whether the peptide adopts any stable structure or exists as a flexible, random coil. nih.gov

Table 2: Predicted 1H and 13C Chemical Shifts (ppm) for L-Alanyl-L-Alanyl-L-Glutamic acid in D2O

| Atom | Ala (N-term) | Ala (middle) | Glu (C-term) |

| 1H | |||

| NH | - | ~8.4 | ~8.2 |

| Hα | ~4.1 | ~4.3 | ~4.2 |

| Hβ | ~1.4 (d) | ~1.4 (d) | ~2.1 (m) |

| Hγ | - | - | ~2.5 (t) |

| 13C | |||

| Cα | ~52.5 | ~52.0 | ~55.0 |

| Cβ | ~19.0 | ~18.8 | ~29.5 |

| Cγ | - | - | ~32.0 |

| Cδ | - | - | ~178.0 |

| C' (Carbonyl) | ~175.0 | ~174.5 | ~181.0 |

| (Note: These are representative values based on typical shifts for amino acids in peptides and may vary based on solvent and pH. d=doublet, t=triplet, m=multiplet) |

Two-Dimensional NMR Techniques (COSY, TOCSY, NOESY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and heteronuclear signals, which is a prerequisite for detailed structural analysis. wikipedia.orgepfl.chsdsu.edu

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear experiments that reveal through-bond proton-proton (J-coupling) correlations. nih.gov COSY shows correlations between directly coupled protons (e.g., NH-CαH, CαH-CβH), while TOCSY extends this to show all protons within a single amino acid's spin system. This allows for the identification of each amino acid residue type. epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space (typically < 5 Å), revealing through-space correlations. wikipedia.org For peptides, key sequential NOEs (e.g., CαH of residue i to NH of residue i+1) are used to confirm the amino acid sequence. Inter-residue side-chain NOEs provide crucial distance restraints for 3D structure calculation.

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear experiment that correlates each proton with its directly attached carbon (1H-13C HSQC) or nitrogen (1H-15N HSQC). nih.gov The 1H-15N HSQC is particularly useful as it displays one peak for each backbone and side-chain amide group, serving as a unique fingerprint of the peptide's folded state. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. sdsu.edu This is critical for connecting spin systems across the peptide bond by observing correlations from a CαH or NH proton to the carbonyl carbon (C') of the preceding residue, further confirming the sequence. nih.gov

Table 3: Key 2D NMR Correlations for Sequencing Ala-Ala-Glu

| Correlation Type | From Residue/Atom | To Residue/Atom | Description |

| TOCSY | Ala1-NH | Ala1-Hα, Ala1-Hβ | Identifies Ala1 spin system |

| TOCSY | Ala2-NH | Ala2-Hα, Ala2-Hβ | Identifies Ala2 spin system |

| TOCSY | Glu3-NH | Glu3-Hα, Glu3-Hβ, Glu3-Hγ | Identifies Glu3 spin system |

| NOESY | Ala1-Hα | Ala2-NH | Sequential linkage |

| NOESY | Ala2-Hα | Glu3-NH | Sequential linkage |

| HMBC | Ala2-Hα | Ala1-C' | Confirms Ala1-Ala2 bond |

| HMBC | Glu3-Hα | Ala2-C' | Confirms Ala2-Glu3 bond |

Elucidation of Ligand Binding and Conformational Dynamics via Advanced NMR Approaches

NMR is exceptionally well-suited for studying the interactions of peptides with binding partners (e.g., receptors, enzymes) and for characterizing their conformational dynamics. frontiersin.org

Ligand Binding: When L-Alanyl-L-Alanyl-L-Glutamic acid binds to a larger molecule, changes can be observed in its NMR spectrum.

Chemical Shift Perturbation (CSP): Upon binding, the chemical environment of the peptide's nuclei changes, leading to shifts in their corresponding NMR peaks. By monitoring which peaks in a 1H-15N HSQC spectrum shift upon titration with a ligand, the binding site on the peptide can be mapped at residue-level resolution. nih.gov

Saturation Transfer Difference (STD) NMR: This technique is used to identify which part of a small molecule ligand is in close contact with a large receptor. Protons on the receptor are saturated, and this saturation is transferred via the Nuclear Overhauser Effect (NOE) to the protons of the bound peptide. Only the peptide protons that are in close proximity to the receptor will show a signal in the resulting difference spectrum, effectively mapping the binding epitope.

Intermolecular NOEs: In a NOESY experiment on a peptide-ligand complex, cross-peaks can be observed between protons of the peptide and protons of the binding partner, providing direct evidence of proximity and crucial distance restraints for modeling the complex's 3D structure.

Conformational Dynamics: Peptides are often flexible, existing as an ensemble of conformations in solution. researchgate.net NMR can probe these dynamics across a wide range of timescales.

NOESY and ROESY: The intensities of NOE cross-peaks are related to inter-proton distances, averaged over time. Analyzing these intensities can help characterize the average solution conformation and the extent of flexibility. researchgate.net

Relaxation Studies: Measurements of T1, T2, and heteronuclear NOE values provide information on the motional properties of the peptide backbone and side chains on the picosecond to nanosecond timescale. These parameters can identify regions of flexibility versus more restricted motion within the peptide.

Spectroscopic Methods for Higher-Order Structural Assessment

While NMR provides atomic-resolution detail, other spectroscopic methods offer a more global view of the peptide's higher-order (secondary) structure. For a short, linear peptide like Ala-Ala-Glu, these techniques would typically be used to confirm the absence of stable secondary structures like α-helices or β-sheets, which is the expected state in an aqueous solution.

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the chiral environment of the peptide backbone. nih.gov Different secondary structures have characteristic CD spectra. An α-helix shows strong negative bands around 222 nm and 208 nm and a positive band around 193 nm. A β-sheet shows a negative band around 218 nm and a positive band around 195 nm. A peptide existing as a random coil will typically display a strong negative band below 200 nm and very low ellipticity above 210 nm. For Ala-Ala-Glu in a simple buffer, a random coil spectrum would be expected.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of the molecule's chemical bonds. researchgate.net The amide I band (1600-1700 cm-1), arising mainly from the C=O stretching of the peptide backbone, is particularly sensitive to secondary structure. α-helices typically show a band around 1650-1658 cm-1, β-sheets around 1620-1640 cm-1, and random coils around 1640-1648 cm-1. Analysis of the amide I band shape and position can thus provide quantitative estimates of the secondary structural content of the peptide.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgnih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. americanpeptidesociety.org The resulting CD spectrum provides information on the conformational state of the peptide backbone, allowing for the estimation of the relative content of secondary structural elements like α-helices, β-sheets, and random coils. americanpeptidesociety.orgnih.gov

For a tripeptide such as L-Glutamic acid, L-alanyl-L-alanyl-, which is highly flexible and lacks the stabilizing intramolecular hydrogen bonds of larger proteins, the CD spectrum is often indicative of a disordered or random coil conformation in aqueous solutions. uni-freiburg.de The characteristic CD spectrum for a random coil peptide shows a strong negative band near 198 nm. In contrast, α-helices exhibit a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm, while β-sheets show a negative band around 217 nm and a positive band near 195 nm. americanpeptidesociety.org

| Secondary Structure | Wavelength (nm) and Sign of Cotton Effect |

| α-Helix | +192, -208, -222 |

| β-Sheet | +195, -217 |

| Random Coil | -198 (strong), weak positive band > 210 nm |

| Poly-L-proline II (PPII) | -206 (strong), +228 (weak) |

Data compiled from general knowledge in peptide spectroscopy.

Vibrational Spectroscopy (Infrared and Raman) for Amide Bond Conformation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a sensitive probe into the conformational details of the peptide backbone, particularly the amide bonds. acs.orgsemanticscholar.org These methods measure the vibrational frequencies of molecular bonds, which are influenced by the local chemical environment and conformation.

Infrared (IR) Spectroscopy: In peptides, the most informative IR bands are the amide I (primarily C=O stretching) and amide II (a combination of N-H in-plane bending and C-N stretching) bands. nih.gov The frequency of the amide I band, typically found between 1600 and 1700 cm⁻¹, is particularly sensitive to the secondary structure. For L-Glutamic acid, L-alanyl-L-alanyl-, the position of the amide I band can help distinguish between different solution conformations. For instance, a band around 1655 cm⁻¹ is characteristic of a random coil structure, while β-sheet structures show bands in the 1620-1640 cm⁻¹ region. acs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. acs.org The amide I band is also prominent in Raman spectra, and its analysis can be enhanced by measuring both isotropic and anisotropic scattering to determine coupling between amide modes. acs.org Additionally, the amide III band (a complex mix of C-N stretching, N-H bending, and other vibrations) in the 1240-1340 cm⁻¹ region is conformationally sensitive. acs.org For alanine-containing peptides, specific Raman bands associated with the alanine (B10760859) side chain can also be informative. acs.org The study of L(+)-glutamic acid using Raman spectroscopy has also provided detailed assignments of its vibrational modes. researchgate.net

By analyzing the positions and intensities of these characteristic bands in both IR and Raman spectra, researchers can gain detailed insights into the dihedral angles (φ and ψ) that define the conformation of the peptide backbone of L-Glutamic acid, L-alanyl-L-alanyl- in solution. uni-freiburg.deacs.org

| Secondary Structure | Amide I (IR) (cm⁻¹) | Amide I (Raman) (cm⁻¹) | Amide III (Raman) (cm⁻¹) |

| α-Helix | 1650–1658 | 1645–1657 | 1265–1300 |

| β-Sheet | 1620–1640 & 1680-1695 | 1665–1680 | 1235–1245 |

| Random Coil | 1640–1655 | 1660–1665 | 1245–1260 |

Data compiled from foundational studies in peptide vibrational spectroscopy.

Quantitative Analytical Techniques for Peptide Content Determination

Quantitative Amino Acid Analysis (AAA)

Quantitative Amino Acid Analysis (AAA) is a widely used method to determine the total peptide content in a sample. nih.govsigmaaldrich.com The fundamental principle of AAA involves the hydrolysis of the peptide into its constituent amino acids, followed by the separation, identification, and quantification of each amino acid. nih.gov

The process begins with the acid hydrolysis of the L-Glutamic acid, L-alanyl-L-alanyl- peptide, typically using 6 M hydrochloric acid at elevated temperatures (e.g., 110°C) for a defined period. nih.gov This breaks the amide bonds, releasing free L-alanine and L-glutamic acid. Following hydrolysis, the individual amino acids are separated using chromatographic techniques, most commonly ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC). alphalyse.com

Quantification is achieved by comparing the peak areas of the separated amino acids to those of a known concentration standard. The molar amount of the peptide is then calculated based on the molar amounts of its constituent amino acids. For L-Glutamic acid, L-alanyl-L-alanyl-, the expected molar ratio of L-alanine to L-glutamic acid is 2:1. The accuracy of the peptide content determination by AAA can be high, although variability can be introduced during the hydrolysis and derivatization steps. nih.gov

Elemental Analysis (EA) for Net Peptide Content

Elemental Analysis (EA), specifically CHN analysis (carbon, hydrogen, and nitrogen), is a highly accurate and precise method for determining the net peptide content of a lyophilized peptide powder. innovagen.com This technique determines the mass fractions of carbon, hydrogen, and nitrogen in the sample.

The principle behind using EA for peptide content is that the peptide is often the only nitrogen-containing component in a purified, lyophilized sample, apart from potential counter-ions like trifluoroacetate (B77799) (TFA) if used during purification. By accurately measuring the nitrogen content of the sample, and knowing the theoretical nitrogen percentage of the pure peptide, the net peptide content can be calculated. elementar.com

For L-Glutamic acid, L-alanyl-L-alanyl- (C₁₁H₁₉N₃O₆), the theoretical percentage of nitrogen can be calculated from its molecular formula. The measured nitrogen content from the EA is then used to determine the proportion of the powder that is actual peptide. This method is considered more accurate than AAA by some for determining net peptide content because it avoids the potential variabilities associated with hydrolysis and derivatization. innovagen.com However, it requires a larger sample amount compared to AAA. innovagen.com

| Technique | Principle | Information Provided | Sample Amount | Key Considerations |

| Quantitative Amino Acid Analysis (AAA) | Hydrolysis of peptide followed by quantification of constituent amino acids. nih.gov | Total peptide content, amino acid composition and ratio. | Minimal amounts required. innovagen.com | Potential for variability in hydrolysis and derivatization steps. nih.gov |

| Elemental Analysis (EA) | Combustion of the sample and measurement of elemental composition (C, H, N). innovagen.com | Net peptide content based on nitrogen percentage. elementar.com | Milligrams of peptide consumed. innovagen.com | Highly accurate and precise; assumes peptide is the only nitrogen source. nih.govinnovagen.com |

Electrophoretic Techniques for Purity and Charge Heterogeneity

Capillary Electrophoresis (CE) and Capillary Isoelectric Focusing (cIEF)

Electrophoretic techniques are high-resolution separation methods that are invaluable for assessing the purity and charge heterogeneity of peptides like L-Glutamic acid, L-alanyl-L-alanyl-. nih.gov

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field applied across a narrow capillary filled with a buffer. bio-rad.com For a tripeptide, CE can effectively separate the main component from any impurities that differ in charge or size, such as deletion sequences or incompletely deprotected species. bio-rad.com The high efficiency of CE allows for the resolution of closely related impurities, providing a detailed purity profile. nih.gov The technique is also characterized by short analysis times and low consumption of sample and reagents. sciex.com

| Technique | Separation Principle | Primary Application for L-Glutamic acid, L-alanyl-L-alanyl- |

| Capillary Electrophoresis (CE) | Charge-to-size ratio. nih.gov | Purity assessment, separation of impurities (e.g., deletion sequences). bio-rad.com |

| Capillary Isoelectric Focusing (cIEF) | Isoelectric point (pI). formulationbio.com | Analysis of charge heterogeneity, detection of modifications like deamidation. usp.orgmdpi.com |

Computational and Theoretical Investigations of L Glutamic Acid, L Alanyl L Alanyl

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful computational tools used to study the behavior of molecules and molecular systems. For a tripeptide like L-alanyl-L-alanyl-L-glutamic acid, these techniques can predict and analyze its structure, dynamics, and interactions with its environment.

Molecular Dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing for the observation of molecular motion over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations generate a trajectory that describes how the positions and velocities of particles evolve. This methodology is particularly well-suited for studying the dynamic nature of flexible molecules like peptides. aps.org

The function of a peptide is intrinsically linked to its three-dimensional structure or conformation. For a small, flexible tripeptide like L-alanyl-L-alanyl-L-glutamic acid, it does not adopt a single static structure in solution but rather exists as an ensemble of interconverting conformations. nih.gov MD simulations are employed to sample this conformational space extensively.

The process begins by placing a model of the tripeptide in a simulation box filled with solvent molecules, typically water, to mimic physiological conditions. The simulation then proceeds for a duration sufficient to observe a wide range of motions, from bond vibrations to large-scale conformational changes. The resulting trajectory, a high-dimensional dataset of atomic coordinates over time, is then analyzed.

Key analysis techniques include:

Ramachandran Plots: These plots visualize the distribution of the backbone dihedral angles (phi, ψ) for each amino acid residue, revealing which conformations are sterically allowed and energetically favorable. worldscientific.com

Cluster Analysis: This method groups similar conformations from the trajectory, identifying the most populated or representative structures in the ensemble. nih.gov

Root Mean Square Deviation (RMSD): RMSD is used to quantify the structural changes of the peptide over time relative to a reference structure, indicating the stability of certain conformations.

For L-alanyl-L-alanyl-L-glutamic acid, simulations would likely show that the presence of the negatively charged glutamic acid residue at the C-terminus leads to a highly soluble and dynamic peptide that does not form stable aggregates in solution. nih.gov The conformational ensemble would be influenced by the interplay between the hydrophobic alanine (B10760859) residues and the hydrophilic, charged glutamic acid residue.

The accuracy of MD simulations is critically dependent on the quality of the underlying potential energy function, known as the force field, and the model used to represent the solvent. nih.gov

A force field is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. It includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). arxiv.org Several well-established force fields are used for peptide and protein simulations, each with its own strengths and weaknesses. nih.govnih.gov

Solvation models are used to account for the significant effect of the solvent (usually water) on the peptide's behavior. These models fall into two main categories:

Explicit Solvent: Individual solvent molecules (e.g., water) are explicitly included in the simulation box. This approach is the most realistic but computationally expensive. nih.gov

Implicit Solvent: The solvent is treated as a continuous medium with properties like a dielectric constant. Models like the Generalized Born (GB) or Solvent Accessible Surface Area (SASA) models are computationally cheaper and allow for longer simulation times, though they sacrifice atomic-level detail of peptide-solvent interactions. nih.govacs.org

The choice of the force field and solvent model combination is crucial and can significantly affect the resulting conformational distribution. nih.gov For instance, accurately modeling the charge and polarizability of the glutamic acid side chain and its interaction with water is essential for a realistic simulation. nih.gov Ongoing research focuses on developing more accurate models, including polarizable force fields and advanced hybrid solvation methods that combine quantum mechanics with classical mechanics (QM/MM). aps.orgnih.gov

Interactive Table 1: Common Force Fields and Solvent Models for Peptide Simulation This table summarizes commonly used models. The optimal choice depends on the specific research question and available computational resources.

| Category | Model Name | Description | Typical Use Case |

|---|---|---|---|

| Force Field | AMBER (e.g., ff14SB) | Widely used for proteins and nucleic acids, with continuous refinement. arxiv.orgnih.gov | General purpose protein and peptide simulations. |

| Force Field | CHARMM (e.g., CHARMM36) | Another popular choice, extensively parameterized for a wide range of biomolecules. | Simulations of proteins, lipids, and nucleic acids. |

| Force Field | OPLS (e.g., OPLS-AA/M) | Optimized for liquid simulations, providing good descriptions of condensed-phase properties. nih.gov | Simulations of organic liquids and solvated biomolecules. |

| Explicit Solvent | TIP3P | A simple, computationally efficient 3-point water model. nih.govnih.gov | Standard choice for many biomolecular simulations. |

| Explicit Solvent | OPC | A 4-point water model designed to improve upon the properties of 3-point models. nih.gov | High-accuracy simulations where water properties are critical. |

| Implicit Solvent | Generalized Born (GB) | A continuum model that approximates electrostatic solvation energy. nih.govacs.org | Rapid conformational sampling, docking, and binding free energy calculations. |

| Implicit Solvent | SASA Models | Solvation energy is assumed to be proportional to the solvent-accessible surface area. nih.gov | Primarily used for calculating the nonpolar contribution to solvation free energy. |

MD simulations with explicit solvent models provide a detailed picture of the dynamic interactions between the peptide and the surrounding water molecules. nih.gov The hydration shell, or the layer of water molecules immediately surrounding the peptide, plays a critical role in stabilizing its structure.

For L-alanyl-L-alanyl-L-glutamic acid, key interactions would include:

Hydrogen bonds between the peptide's backbone amide and carbonyl groups and water molecules.

Strong electrostatic interactions and hydrogen bonding between the carboxyl group of the glutamic acid side chain and water. nih.gov

The structuring of water around the hydrophobic methyl groups of the two alanine residues. biosimu.org

Analysis of these interactions, such as calculating the number and lifetime of hydrogen bonds or determining the radial distribution functions of water around specific peptide groups, provides insight into how the solvent drives conformational preferences. nih.govbiosimu.org

Monte Carlo (MC) simulations offer an alternative approach to exploring a system's conformational space. Instead of integrating equations of motion, MC methods generate new configurations by making random changes to the current state (e.g., rotating a bond) and accepting or rejecting the new state based on a probability criterion, typically the Metropolis criterion, which depends on the change in energy.

MC methods are particularly effective at overcoming energy barriers, a common challenge in MD simulations that can trap a molecule in a local energy minimum. Techniques like Replica Exchange Monte Carlo (or Replica Exchange Molecular Dynamics, REMD) run multiple simulations at different temperatures simultaneously, allowing for frequent "swaps" between them. This enables low-temperature replicas to escape energy wells by temporarily adopting the higher energy of a high-temperature state, leading to a more comprehensive search of the conformational landscape. For a small and flexible peptide, MC methods can efficiently map its potential energy surface.

While the previous sections focused on the peptide itself, a crucial aspect of its potential biological role is its interaction with other molecules, such as proteins or receptors. Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand, in this case, the tripeptide) to another (the receptor).

The process involves:

Generating a set of plausible conformations for the L-alanyl-L-alanyl-L-glutamic acid peptide.

"Docking" these conformations into the active or binding site of a target protein.

Using a scoring function to rank the different binding poses based on their estimated binding affinity.

Following docking, MD simulations are often performed on the most promising peptide-protein complexes. These simulations can refine the binding pose, provide a more accurate estimate of the binding free energy, and reveal the key intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) that stabilize the complex. This combined docking and dynamics approach is instrumental in hypothesis-driven studies of peptide function and in the rational design of peptide-based therapeutics.

Molecular Dynamics (MD) Simulations

Artificial Intelligence and Machine Learning in Peptide Research

Artificial intelligence (AI) and machine learning (ML) have become indispensable tools in peptide science, offering sophisticated methods for prediction, design, and analysis. nih.gov These data-driven approaches can model the complex, high-dimensional space of peptide sequences and structures, facilitating the discovery of novel peptides with desired functionalities. rsc.orgmit.edu

Determining the three-dimensional (3D) structure of a peptide is crucial for understanding its biological activity. For a tripeptide like L-Glutamic acid, L-alanyl-L-alanyl-, computational algorithms can predict its likely conformations. These methods are broadly categorized into template-based modeling and ab initio (or de novo) prediction. mdpi.comnih.gov Given the small size of this tripeptide, ab initio methods, which predict structure from the amino acid sequence alone, are particularly suitable. nih.gov

Algorithms like PEP-FOLD and Rosetta utilize fragment assembly, where the structure is built by piecing together small, experimentally determined structural fragments. mdpi.commdpi.comresearchgate.net These methods often employ Monte Carlo simulations to explore the conformational space and identify low-energy, stable structures. mdpi.commdpi.com An analysis of tripeptides from high-resolution protein structures has shown that they can be classified as rigid, non-rigid, or intermediate, which can aid in structure prediction. nih.govresearchgate.net

| Prediction Method | Approach | Description | Applicability to L-Glutamic acid, L-alanyl-L-alanyl- |

| I-TASSER | Template-Based/Ab Initio | Identifies structural templates from the PDB and reassembles them; refines models using Monte Carlo simulations. nih.gov | Can be used, though ab initio features would be more dominant for a short peptide. |

| Rosetta (PEP-FOLD) | Ab Initio / Fragment Assembly | Assembles structures from a library of known peptide fragments and uses a physics-based energy function to find the most stable conformation. mdpi.commdpi.comuw.edu | Highly suitable for predicting the conformational ensemble of a small peptide. |

| AlphaFold | Deep Learning | An AI system that predicts 3D protein structure from the amino acid sequence with high accuracy, trained on a vast database of known protein structures. ebi.ac.uk | While powerful for large proteins, its application to very short peptides is an area of ongoing research. |

| Generalized Pattern Search (Gps) | Ab Initio / Energy Minimization | Utilizes a class of algorithms to minimize a potential energy function (like ECEPP/3) to find the most stable conformation. nih.gov | A viable method for exploring the energy landscape of the tripeptide. |

Generative models, a cornerstone of modern AI, can learn from existing peptide data to design entirely new sequences with specific desired properties. rsc.orgmit.edu This de novo design process is a powerful tool for exploring the vast chemical space of peptides. rsc.org For a parent peptide like L-Glutamic acid, L-alanyl-L-alanyl-, these models could be used to generate novel tripeptides with potentially enhanced stability, binding affinity, or other functional characteristics.

Two popular types of generative models are Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs). rsc.orgarxiv.org

Generative Adversarial Networks (GANs): GANs consist of two competing neural networks: a generator that creates new peptide sequences and a discriminator that tries to distinguish the generated sequences from real ones. nih.govresearchgate.net Through this adversarial process, the generator learns to produce highly realistic and novel peptide sequences. researchgate.net

Variational Autoencoders (VAEs): VAEs work by encoding peptide sequences into a compressed, continuous "latent space" and then decoding points from this space back into new peptide sequences. frontiersin.orgnih.govacs.org By sampling from specific regions of the latent space, researchers can controllably generate new peptides with desired attributes. frontiersin.orgnih.gov

These models can be trained on large databases of peptides to learn the underlying rules of peptide sequence and structure, and then be fine-tuned to generate peptides with properties analogous to L-Glutamic acid, L-alanyl-L-alanyl-. rsc.orgfrontiersin.orgnih.gov

| Generative Model | Mechanism | Application in Peptide Design |

| GANs | A generator and a discriminator network are trained in a competitive manner. nih.gov | Generation of novel peptide sequences that mimic the properties of a training dataset. researchgate.net |

| VAEs | An encoder maps input data to a latent space, and a decoder generates new data from that space. arxiv.orgfrontiersin.org | Controllable generation of new peptide sequences by exploring the learned latent space. nih.govacs.org |

| PeptideGPT | A protein language model tailored to generate protein sequences with specific properties. arxiv.org | De novo design of peptides with defined characteristics like hemolytic activity or solubility. arxiv.org |

A key aspect of peptide research is understanding how peptides interact with biological targets like proteins and nucleic acids. Machine learning models are increasingly used to predict these interactions, saving significant time and resources compared to experimental methods. nih.govmdpi.com

For L-Glutamic acid, L-alanyl-L-alanyl-, computational models could predict its binding affinity and pose with a specific protein receptor or a segment of DNA or RNA. acs.orgnih.gov Techniques used for this purpose include:

Docking Simulations: These methods predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While powerful, they can be challenged by the inherent flexibility of peptides. nih.gov

Machine Learning Classifiers: Models like Support Vector Machines (SVMs) and Random Forests can be trained on datasets of known peptide-protein interactions to classify new pairs as binding or non-binding. nih.govmdpi.com These models use features derived from the peptide and protein sequences. mdpi.com

Deep Learning Models: More complex models, such as convolutional neural networks (CNNs) and protein language models, can learn intricate patterns from sequence data to predict binding sites and affinities with high accuracy. nih.govnih.gov For instance, models can be trained to predict binding affinity changes upon mutation in protein-nucleic acid interactions. acs.org

| Modeling Technique | Primary Function | Example Application for L-Glutamic acid, L-alanyl-L-alanyl- |

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a receptor. nih.gov | Simulating the interaction of the tripeptide with the active site of a target enzyme. |

| Support Vector Machines (SVM) | A classification algorithm that finds a hyperplane to separate data points into different classes. mdpi.com | Predicting whether the tripeptide is likely to bind to a specific class of proteins. |

| Deep Neural Networks (DNN) | Learns complex, hierarchical patterns from data for prediction tasks. nih.gov | Predicting the binding affinity of the tripeptide to a specific DNA sequence. acs.orgnih.gov |

| Fine-tuned Networks (e.g., AlphaFold) | Networks originally for structure prediction can be fine-tuned with binding data to predict specificity. pnas.org | Predicting which variants of a target protein the tripeptide would bind to most strongly. |

The advent of high-throughput technologies like mass spectrometry has led to the generation of massive peptide and protein datasets (proteomics). stanford.edu Advanced data analytics and computational proteomics are essential for processing, analyzing, and interpreting this wealth of information. stanford.eduresearchgate.net

If L-Glutamic acid, L-alanyl-L-alanyl- were part of a complex biological sample, these analytical pipelines would be crucial for its identification and quantification. creative-proteomics.comnih.gov Key aspects include:

Data Integration and Filtering: Tools like pep2pro can integrate search results from different algorithms and filter the data to ensure accurate peptide-to-protein assignments. researchgate.net

High-Throughput Quantification: Peptide-centric data analysis strategies allow for the accurate and high-throughput quantification of peptides across different samples or conditions. creative-proteomics.com

Active Machine Learning: For extremely large datasets, active learning methods can intelligently select the most informative data points for high-resolution analysis, making exhaustive searches computationally feasible. nih.govacs.org This is particularly useful when screening vast libraries of peptides that might include variants of L-Glutamic acid, L-alanyl-L-alanyl-.

These analytical approaches enable researchers to connect the presence or abundance of specific peptides, such as L-Glutamic acid, L-alanyl-L-alanyl-, to biological states, disease processes, or the effects of a treatment. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations provide a fundamental understanding of a molecule's electronic structure, which governs its geometry, stability, and reactivity. Methods like Density Functional Theory (DFT) can be applied to L-Glutamic acid, L-alanyl-L-alanyl- to investigate its intrinsic properties in detail. aps.org

Such calculations can determine:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.

Charge Distribution: How electron density is distributed across the peptide, identifying electrophilic and nucleophilic sites prone to reaction.

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are key to understanding chemical reactivity and electronic transitions.

Vibrational Frequencies: Corresponding to an infrared (IR) spectrum, which can be compared with experimental data for structural validation.

Studies on individual amino acids using DFT have shown that functional groups like the amine and carboxyl groups are dominant in determining the electronic band structure. aps.org Similar investigations on L-Glutamic acid, L-alanyl-L-alanyl- would reveal how the peptide bonds and side chains (one acidic, two aliphatic) modulate its electronic properties and reactivity profile.

Bioinformatics and Cheminformatics Tools for Comprehensive Peptide Analysis

A wide array of bioinformatics and cheminformatics tools is available for the comprehensive analysis of peptides like L-Glutamic acid, L-alanyl-L-alanyl-. nih.gov These tools form a pipeline for moving from sequence to structure to function. nih.gov

Databases: Public repositories are essential starting points. PubChem provides detailed information on chemical properties, synonyms, and identifiers for L-alanyl-L-glutamic acid. nih.gov The Protein Data Bank (PDB) contains experimentally determined 3D structures of proteins and peptides, which can serve as references or starting points for modeling. nih.gov

Sequence Analysis Tools: Tools like BLAST can search sequence databases to find where the "Ala-Ala-Glu" motif might occur in larger proteins. youtube.com

Structure Visualization and Analysis Software: Programs like PyMOL and Chimera are used to visualize and analyze the 3D structures of peptides, examine interactions with other molecules, and generate high-quality images for publication. youtube.com

Peptide Property Calculators: Web-based tools can quickly calculate various physicochemical properties of a peptide from its sequence, such as molecular weight, isoelectric point, and hydrophobicity. thermofisher.com

Specialized Analysis Software: Tools like PGFinder, though designed for peptidoglycans, demonstrate the power of specialized software for analyzing complex peptide structures from mass spectrometry data, including handling modifications and cross-links. nih.gov

By integrating these tools, a researcher can perform a multifaceted analysis of L-Glutamic acid, L-alanyl-L-alanyl-, from retrieving its basic chemical information to predicting its structure, modeling its interactions, and placing it within a broader biological context.

Sequence Analysis, Motif Identification, and Feature Engineering

The primary structure of a peptide—the linear sequence of its amino acids—is the foundation for all computational analysis. quiz-maker.com For Ala-Ala-Glu, the sequence consists of two consecutive L-alanine residues followed by one L-glutamic acid residue.

This interactive table is based on standard calculations for peptide properties.

Analysis of tripeptide structures in crystallized proteins shows that their conformations are influenced by side-chain interactions. nih.gov The specific sequence "R1-R2-R3", such as Ala-Ala-Glu, can be analyzed for its likely conformational states (e.g., rigid, non-rigid, intermediate) by comparing it to known structures in protein databases. nih.gov

Motif Identification Peptide motifs are short, conserved amino acid sequences that are often associated with specific biological functions, structures, or interaction sites. nih.govnih.gov Computational tools are used to search for the Ala-Ala-Glu sequence within large protein sequence databases to determine if it is part of a known functional motif. researchgate.net For example, a search could reveal if Ala-Ala-Glu frequently appears in the active sites of enzymes, in protein-protein interaction domains, or as a cleavage site for proteases. nih.gov While many motifs are longer, short sequences can be critical components of these larger patterns. lsbu.ac.uk The discovery of the Ala-Ala-Glu sequence as a recurring motif in proteins with similar functions would suggest a conserved role and guide hypotheses about its biological activity. nih.gov

Feature Engineering In the context of machine learning and predictive modeling, feature engineering involves converting a peptide sequence into a set of numerical descriptors (features). researchgate.net These features are used to train models that can predict a peptide's bioactivity, such as its potential to be antimicrobial or to inhibit a specific enzyme. nih.gov For Ala-Ala-Glu, these engineered features quantify its chemical and physical properties.

Table 2: Examples of Engineered Features for Ala-Ala-Glu

| Feature Type | Specific Feature | Value/Representation | Purpose in Modeling |

|---|---|---|---|

| Composition | Amino Acid Composition | Ala: 66.7%, Glu: 33.3% | Basic representation of the peptide's makeup. |

| Physicochemical | Hydrophobicity Index | Varies by scale used | Predicts membrane interaction, solubility. |

| Physicochemical | Charge | -1 at pH 7 | Models electrostatic interactions. |

| Structural | Helical Propensity | Calculated score | Predicts likelihood of forming secondary structures. |

This interactive table illustrates common features used in peptide bioinformatics.

Integration of Public and Proprietary Peptide Databases for Data Mining

Data mining of peptide databases is a powerful approach to uncover information about a specific sequence like Ala-Ala-Glu. researchgate.net This process involves integrating and searching through vast collections of peptide and protein data from both public and proprietary sources. nih.govmdpi.com

Public Peptide Databases Publicly accessible databases are invaluable resources for peptide research. They aggregate data from thousands of scientific publications and large-scale experiments. nih.govpeptideatlas.orgoup.com For a peptide like Ala-Ala-Glu, these databases can be mined to find its occurrences in naturally sourced or synthetic proteins, identify its parent proteins, and check for any experimentally validated biological activities. nih.gov Tools like PepQuery allow for searching public mass spectrometry datasets to find evidence of the peptide's existence in various biological samples. pepquery.org

Proprietary Databases In addition to public repositories, many research institutions and companies maintain proprietary databases. mdpi.com These often contain curated datasets from internal research and development projects, which may include information on peptides that are not yet in the public domain. Integrating searches across both public and proprietary sources provides a more comprehensive view, potentially uncovering novel contexts or activities for the Ala-Ala-Glu sequence.

The table below summarizes key database types and their utility in the computational investigation of L-Glutamic acid, L-alanyl-L-alanyl-.

Table 3: Utility of Peptide Databases for Investigating Ala-Ala-Glu

| Database Type | Example(s) | Information Obtainable for Ala-Ala-Glu |

|---|---|---|

| General Peptide Databases | PepBank, PeptideAtlas nih.govpeptideatlas.org | Occurrences in known proteins/peptides, source organisms, links to publications. |

| Bioactive Peptide Databases | BIOPEP-UWM, DBAASP uwm.edu.pldbaasp.org | Predicted or known bioactivities (e.g., antimicrobial, antihypertensive), toxicity predictions. |

| Mass Spectrometry Repositories | PRIDE, MassIVE, PepQueryDB pepquery.org | Experimental evidence of the peptide's presence in various proteomic studies. |

| Protein Sequence Databases | UniProt, GenBank | Identification of parent proteins containing the Ala-Ala-Glu sequence. |

This interactive table outlines major database categories relevant to peptide data mining.

By systematically analyzing the Ala-Ala-Glu sequence, identifying its potential as a motif, engineering its features for predictive modeling, and mining extensive databases, researchers can build a robust computational profile of the peptide. This in silico investigation is an essential first step that provides a strong foundation for targeted experimental studies.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| L-Glutamic acid, L-alanyl-L-alanyl- |

| L-Alanine |

| L-Glutamic acid |

Molecular and Mechanistic Studies of L Glutamic Acid, L Alanyl L Alanyl

Structure-Activity Relationship (SAR) Elucidation

Determinants of Amino Acid Sequence on Molecular Functionality

Research on similar tripeptides has shown that the position of specific amino acids significantly impacts their interaction with biological targets. For instance, in studies of the proton-dependent oligopeptide transporter (POT), the affinity of tripeptides was found to be influenced by the nature of the amino acid at the third position. nih.gov Bulky, nonpolar residues in this position were shown to enhance binding affinity, suggesting that the glutamic acid in L-alanyl-L-alanyl-L-glutamic acid plays a important role in its molecular recognition. nih.gov

Role of Stereochemical Configurations (L- and D-amino acids) in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of peptides. numberanalytics.com Naturally occurring amino acids are predominantly in the L-configuration. numberanalytics.com The use of D-amino acids, the non-superimposable mirror images of L-amino acids, can dramatically alter a peptide's properties. numberanalytics.com

The introduction of D-amino acids can lead to changes in the peptide's secondary structure, stability, and how it interacts with chiral biological molecules like receptors and enzymes. numberanalytics.com For example, studies on tripeptide analogs of melanotropin-stimulating hormone (MSH) have demonstrated that the stereochemistry at each position significantly affects biological activity. science.gov The specific combination of L- and D-amino acids can either enhance or diminish the peptide's potency. science.gov While specific studies on L-alanyl-L-alanyl-L-glutamic acid with D-amino acid substitutions were not found, the principles established from other tripeptides suggest that such modifications would profoundly impact its molecular function.

Table 1: Impact of Stereochemistry on Tripeptide Properties

| Feature | All L-amino acids | Mixed L- and D-amino acids |

| Conformation | Adopts naturally preferred secondary structures. | Can induce unique turns and folds. numberanalytics.com |

| Receptor Binding | Binds to specific receptors designed for L-peptides. | May exhibit altered or no binding to native receptors; may bind to different targets. numberanalytics.com |

| Enzymatic Stability | Susceptible to degradation by proteases. | Often more resistant to enzymatic degradation. |

| Biological Activity | Exhibits native biological function. | Can result in modulated, antagonistic, or entirely new biological activities. numberanalytics.com |

Impact of Conformational Flexibility and Constrained Structures on Molecular Recognition

The flexibility of a peptide chain allows it to adopt various conformations in solution. However, for a peptide to bind effectively to a receptor, it often needs to adopt a specific, low-energy conformation. The conformational preferences of individual amino acids, such as alanine (B10760859), have been extensively studied. nih.gov Alanine residues typically favor conformations that lead to structures like the right-handed alpha-helix and beta-sheet. nih.govnih.gov

Investigation of Intermolecular Interactions at the Molecular Level

Understanding how L-alanyl-L-alanyl-L-glutamic acid interacts with other molecules, such as receptors and membranes, is fundamental to elucidating its mechanism of action. These interactions are governed by a variety of non-covalent forces.

Mechanistic Insights into Peptide-Receptor Binding Events

The binding of a peptide to its receptor is a highly specific process driven by a combination of forces including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. frontiersin.org The initial interaction is often driven by long-range electrostatic forces, followed by shorter-range interactions that stabilize the complex. frontiersin.org

In the context of L-alanyl-L-alanyl-L-glutamic acid, the negatively charged carboxylate group of the glutamic acid side chain would likely play a significant role in electrostatic steering towards a positively charged binding pocket on a receptor. The two alanine residues could then engage in hydrophobic interactions within the receptor's binding site. Studies on peptide transporters have revealed that both electrostatic and hydrophobic interactions are crucial for the binding and transport of di- and tripeptides. frontiersin.org

Fundamental Studies of Peptide-Membrane Interactions and Induced Permeabilization

The interaction of peptides with biological membranes is a critical aspect of their function, influencing their ability to cross cellular barriers and exert intracellular effects. nih.gov The nature of these interactions depends on both the peptide's properties and the lipid composition of the membrane. rsc.org

For L-alanyl-L-alanyl-L-glutamic acid, its amphipathic nature, with hydrophobic alanine residues and a hydrophilic glutamic acid, suggests it could interact with the lipid bilayer. The alanine residues might anchor the peptide in the hydrophobic core of the membrane, while the glutamic acid residue would likely remain at the polar headgroup region. Molecular dynamics simulations of other tripeptides have shown that hydrogen bonds and hydrophobic interactions are key in stabilizing peptide-membrane interactions. frontiersin.org Depending on the concentration and the specific lipid environment, such interactions could potentially lead to transient disruptions of the membrane, a process known as permeabilization. nih.gov However, without specific experimental data for L-alanyl-L-alanyl-L-glutamic acid, its precise effects on membrane integrity remain speculative.

Table 2: Key Intermolecular Forces in Peptide Interactions

| Interaction Type | Description | Relevance to L-alanyl-L-alanyl-L-glutamic acid |

| Electrostatic Interactions | Attraction or repulsion between charged groups. | The negatively charged glutamic acid side chain can interact with positively charged residues on a receptor or with lipid headgroups. frontiersin.org |

| Hydrogen Bonding | Sharing of a hydrogen atom between an electronegative atom and a hydrogen atom attached to another electronegative atom. | The amide backbone and the glutamic acid side chain can act as hydrogen bond donors and acceptors. numberanalytics.com |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment. | The two alanine side chains can drive the association of the peptide with hydrophobic regions of a receptor or a membrane. frontiersin.org |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the peptide-receptor or peptide-membrane complex. |

Elucidation of Peptide-Protein Interaction Dynamics and Specificity

The interaction of peptides with proteins is a fundamental process in numerous biological functions, dictating signaling pathways, enzymatic activity, and cellular transport. For a tripeptide such as L-alanyl-L-alanyl-L-glutamic acid (Ala-Ala-Glu), its interaction with proteins would be governed by a combination of factors including its primary sequence, charge distribution, and the conformational flexibility of its backbone.

The specificity of peptide-protein interactions is often determined by the amino acid residues at key positions. The C-terminal glutamic acid residue, with its negatively charged carboxyl group at physiological pH, would likely play a significant role in electrostatic interactions with positively charged residues (e.g., lysine (B10760008), arginine) on a protein's surface. The two N-terminal alanine residues, being small and nonpolar, could contribute to hydrophobic interactions within a protein's binding pocket.

Computational modeling and experimental techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are instrumental in characterizing these interactions. For instance, studies on various peptides have demonstrated that single amino acid substitutions can dramatically alter binding affinities. The substitution of a key residue can disrupt critical hydrogen bonds or electrostatic interactions, leading to a loss of binding.

The dynamics of these interactions are also crucial. Peptides can induce conformational changes in proteins upon binding, and conversely, the protein's structure can influence the bound conformation of the peptide. Techniques like nuclear magnetic resonance (NMR) spectroscopy can provide insights into these dynamic changes. For a tripeptide like Ala-Ala-Glu, its flexibility would allow it to adapt to the binding site of a target protein, a characteristic feature of many peptide-protein recognition events.

Analysis of Peptide-Enzyme Interactions and Substrate Specificity

The interaction of peptides with enzymes as substrates is a highly specific process. The sequence of the peptide is a primary determinant of whether it will be recognized and cleaved by a particular enzyme. For L-alanyl-L-alanyl-L-glutamic acid, its susceptibility to enzymatic cleavage would depend on the presence of proteases that recognize its specific amino acid sequence.

Glutamyl endopeptidases are a class of proteases that specifically cleave peptide bonds at the carboxyl-terminal side of glutamic acid residues. nih.gov Therefore, it is plausible that Ala-Ala-Glu could serve as a substrate for such enzymes, with cleavage occurring after the glutamic acid residue. The efficiency of this cleavage would be influenced by the residues at the P1' position (the amino acid following the cleavage site). Some glutamyl endopeptidases show a preference for small amino acids like glycine (B1666218) or alanine at this position. nih.gov

The kinetics of such an interaction can be described by the Michaelis-Menten model, which relates the rate of the reaction to the substrate concentration. The key parameters, the Michaelis constant (K_m) and the catalytic rate constant (k_cat), provide a measure of the enzyme's affinity for the substrate and its turnover rate, respectively. For Ala-Ala-Glu, these parameters would need to be determined experimentally for specific glutamyl endopeptidases.

Conversely, the peptide sequence can also inhibit enzyme activity. If the tripeptide binds to the active site of an enzyme but is not cleaved, or is cleaved very slowly, it can act as a competitive inhibitor. The alanine residues could also play a role in substrate recognition by other classes of proteases, although less specifically than the C-terminal glutamic acid.

Table 1: Potential Enzyme Interactions with Ala-Ala-Glu

| Enzyme Class | Potential Interaction | Likely Cleavage Site | Influencing Factors |

|---|---|---|---|

| Glutamyl Endopeptidases | Substrate | After Glutamic acid | Amino acid at P1' position nih.gov |

| Aminopeptidases | Substrate | Sequential cleavage from N-terminus | Enzyme specificity |

| Carboxypeptidases | Substrate | Cleavage of C-terminal Glutamic acid | Enzyme specificity |

Enzymatic Degradation Pathways and Intrinsic Stability Mechanisms

Identification of Proteolytic Cleavage Sites and Kinetics

The enzymatic degradation of peptides in biological systems is a critical factor determining their half-life and bioavailability. For L-alanyl-L-alanyl-L-glutamic acid, proteolytic cleavage is the most probable degradation pathway. The primary cleavage sites would be the peptide bonds between the amino acid residues.

As mentioned previously, glutamyl endopeptidases would likely cleave the peptide bond C-terminal to the glutamic acid residue. nih.gov Aminopeptidases could sequentially cleave the alanine residues from the N-terminus, while carboxypeptidases could remove the C-terminal glutamic acid. The kinetics of this degradation would be specific to the enzymes involved and the biological environment (e.g., plasma, intracellular).

Studies on the degradation of polymers containing the tripeptide sequence L-alanine-L-leucine-γ-ethyl L-glutamate have shown susceptibility to enzymatic hydrolysis, indicating that similar tripeptide structures can be broken down by enzymes. jaea.go.jpiaea.org The rate of degradation is a key parameter and is often expressed as a half-life (t_½). This can be determined by incubating the peptide with relevant enzyme preparations or in biological fluids and measuring its concentration over time using techniques like high-performance liquid chromatography (HPLC).

Influence of Peptide Sequence and Modification on Protease Resistance

The sequence and structure of a peptide significantly influence its resistance to proteolytic degradation. The presence of certain amino acids or modifications can sterically hinder the approach of proteases or disrupt the recognition sequence.

For Ala-Ala-Glu, the presence of two alanine residues might confer some level of resistance to specific proteases that prefer bulkier or charged residues at the P2 and P3 positions. However, alanine itself is a small amino acid and may not provide significant steric hindrance to many common proteases.

Modifications to the peptide can enhance protease resistance. For example, N-terminal acetylation or C-terminal amidation can block the action of aminopeptidases and carboxypeptidases, respectively. The incorporation of non-natural amino acids or D-amino acids can also dramatically increase stability, as proteases are typically stereospecific for L-amino acids. nih.gov Cyclization of the peptide is another strategy to increase protease resistance by constraining the peptide backbone and making it less accessible to the active sites of proteases. nih.gov

Table 2: Strategies to Enhance Protease Resistance of Peptides

| Modification Strategy | Mechanism of Action | Potential Impact on Ala-Ala-Glu |

|---|---|---|

| N-terminal Acetylation | Blocks aminopeptidase (B13392206) activity | Increases stability against N-terminal degradation |

| C-terminal Amidation | Blocks carboxypeptidase activity | Increases stability against C-terminal degradation |

| Incorporation of D-amino acids | Proteases are stereospecific for L-amino acids nih.gov | Significant increase in overall stability |

| Cyclization | Constrains peptide backbone, reducing accessibility nih.gov | Increased resistance to various proteases |

Characterization of Oxidation, Deamidation, and Aggregation Mechanisms

Besides enzymatic degradation, peptides can undergo non-enzymatic degradation through chemical modifications like oxidation, deamidation, and aggregation.

Oxidation: Methionine and cysteine are the amino acids most susceptible to oxidation, but under certain conditions, other residues can also be oxidized. For Ala-Ala-Glu, the potential for oxidation is relatively low as alanine and glutamic acid are not highly susceptible to oxidation. However, exposure to reactive oxygen species could potentially lead to modifications.

Deamidation: Deamidation is a common chemical modification of asparagine and glutamine residues, converting them into aspartic acid and glutamic acid, respectively. nih.gov Since Ala-Ala-Glu already contains glutamic acid and not glutamine, deamidation of the side chain is not a relevant degradation pathway for this specific peptide. However, if the peptide were L-alanyl-L-alanyl-L-glutamine, deamidation of the glutamine residue would be a primary route of non-enzymatic degradation, leading to the formation of L-alanyl-L-alanyl-L-glutamic acid. nih.gov

Aggregation: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures. sigmaaldrich.com This can be influenced by factors such as peptide concentration, pH, temperature, and the intrinsic properties of the amino acid sequence. Hydrophobic and aromatic residues are known to promote aggregation. drugtargetreview.com Studies on Ala-X-Ala tripeptides have been conducted to understand their aggregation propensity. nih.gov The two alanine residues in Ala-Ala-Glu could contribute to hydrophobic interactions that may lead to aggregation under certain conditions, although the C-terminal glutamic acid would provide a net negative charge that could counteract this through electrostatic repulsion.

Bioactivity Profiling and Mechanistic Understanding

The biological activity of a peptide is intrinsically linked to its sequence and structure. Tripeptides are known to exhibit a wide range of bioactive properties, including antioxidant, anti-inflammatory, and antihypertensive activities. numberanalytics.comnih.gov

Potential Bioactivities:

Antioxidant Activity: Peptides containing certain amino acids, including hydrophobic residues like alanine, can act as antioxidants. nih.gov They may exert this effect by scavenging free radicals or chelating pro-oxidative metal ions. The potential antioxidant activity of Ala-Ala-Glu would need to be evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Anti-inflammatory Activity: Some tripeptides have been shown to possess anti-inflammatory properties. numberanalytics.com The mechanism often involves the modulation of inflammatory signaling pathways, such as the inhibition of pro-inflammatory cytokine production.

Other Potential Activities: Depending on its ability to interact with specific receptors or enzymes, Ala-Ala-Glu could potentially exhibit other bioactivities. For example, many bioactive peptides act as inhibitors of enzymes like angiotensin-converting enzyme (ACE), which is involved in blood pressure regulation.

Mechanistic Understanding: The mechanism of action for a bioactive peptide is dependent on its specific target. If Ala-Ala-Glu were to exhibit antioxidant activity, the mechanism would likely involve the donation of a hydrogen atom from the peptide backbone or side chains to neutralize free radicals. If it were to act as an enzyme inhibitor, the mechanism would involve binding to the active site of the target enzyme, thereby blocking its function. Elucidating the precise mechanism requires detailed studies involving target identification and characterization of the peptide-target interaction at a molecular level.

Table 3: Potential Bioactivities of Ala-Ala-Glu and Their Putative Mechanisms